

Spectroscopic Profile of Methyl 6-formylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-formylnicotinate

Cat. No.: B162074

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-formylnicotinate** (CAS No: 10165-86-3), a pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceutical compounds. This document details its characteristic Mass Spectrometry (MS) data and provides predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of **Methyl 6-formylnicotinate**, a compound with the molecular formula $C_8H_7NO_3$, relies on a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.

Table 1: Mass Spectrometry Data for **Methyl 6-formylnicotinate**

Technique	Ionization Mode	m/z	Interpretation
Electrospray Ionization (ESI)	Positive	166.2	[M+H] ⁺

Source: ChemicalBook[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimental spectra for **Methyl 6-formylnicotinate** are not readily available in public databases, the following tables present predicted chemical shifts based on the analysis of its structural features and comparison with the known data for the closely related compound, Methyl 6-methylnicotinate.

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The predicted data in Chloroform-d (CDCl₃) is summarized below.

Table 2: Predicted ¹H NMR Data for **Methyl 6-formylnicotinate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet (s)	1H	Aldehyde (-CHO)
~9.2 - 9.4	Doublet (d)	1H	H-2 (Pyridine ring)
~8.4 - 8.6	Doublet of doublets (dd)	1H	H-4 (Pyridine ring)
~7.8 - 8.0	Doublet (d)	1H	H-5 (Pyridine ring)
~3.9 - 4.1	Singlet (s)	3H	Ester methyl (-OCH ₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for **Methyl 6-formylnicotinate**

Chemical Shift (δ) ppm	Assignment
~192 - 194	Aldehyde Carbonyl (C=O)
~164 - 166	Ester Carbonyl (C=O)
~155 - 157	C-6 (Pyridine ring)
~152 - 154	C-2 (Pyridine ring)
~138 - 140	C-4 (Pyridine ring)
~128 - 130	C-3 (Pyridine ring)
~120 - 122	C-5 (Pyridine ring)
~52 - 54	Ester methyl (-OCH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of IR radiation. The following table lists the expected characteristic absorption bands for **Methyl 6-formylnicotinate**.

Table 4: Predicted IR Absorption Data for **Methyl 6-formylnicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2950 - 2850	Medium	Aliphatic C-H Stretch (methyl)
~2850 - 2750	Medium, sharp	Aldehyde C-H Stretch
~1720 - 1740	Strong	Ester C=O Stretch
~1690 - 1710	Strong	Aldehyde C=O Stretch
~1600 - 1450	Medium to Strong	Aromatic C=C and C=N Stretch
~1300 - 1100	Strong	C-O Stretch (ester)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

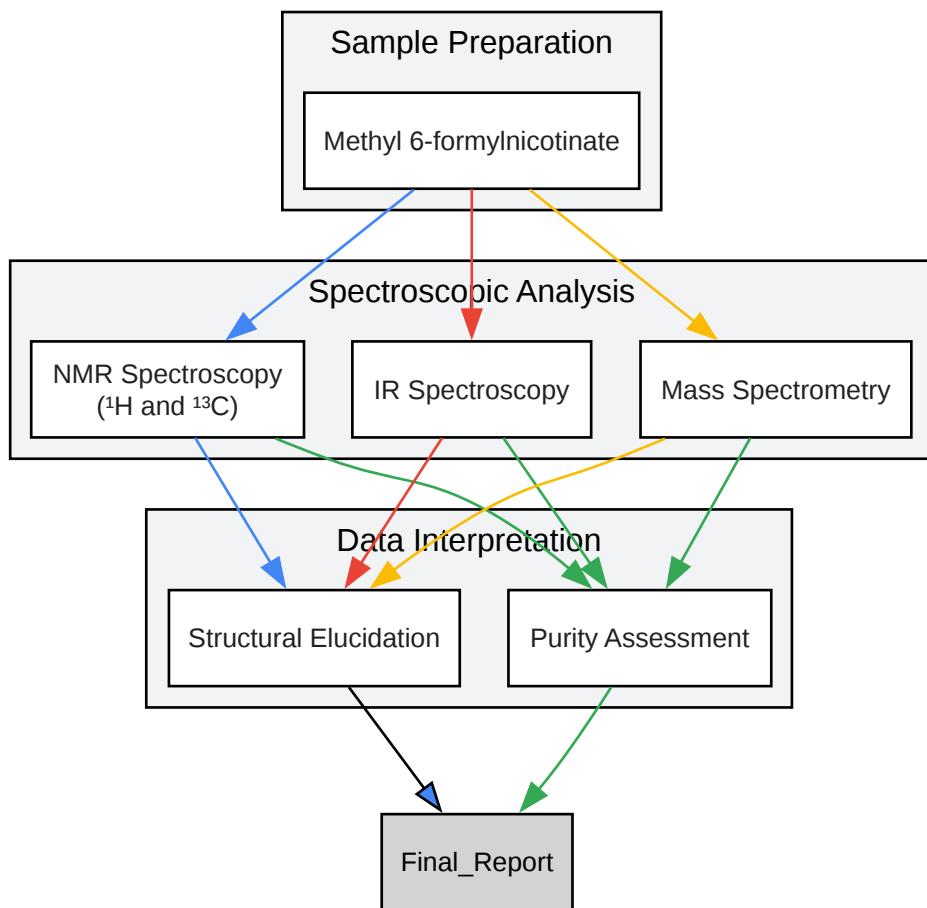
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Methyl 6-formylnicotinate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution and lineshape.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

- Phase the spectrum and reference it to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Follow the same sample preparation and initial spectrometer setup as for ^1H NMR.
 - Use a standard pulse sequence for a proton-decoupled ^{13}C NMR experiment.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
 - Process the acquired data similarly to the ^1H spectrum.
 - Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (using ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
 - Place a small amount of solid **Methyl 6-formylnicotinate** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.


- Record the spectrum over the standard mid-IR range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation (for LC-MS):
 - Prepare a stock solution of **Methyl 6-formylnicotinate** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Perform a serial dilution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase.
 - Filter the final solution through a 0.22 μm syringe filter into an appropriate autosampler vial.
- Data Acquisition:
 - The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Set the ESI source to positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$.
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **Methyl 6-formylnicotinate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 6-FORMYLNICOTINATE | 10165-86-3 [chemicalbook.com]
- 2. METHYL 6-FORMYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-formylnicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b162074#methyl-6-formylnicotinate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com